

Comparative Technical Guide: 18-Methylmestranol vs. Levonorgestrel[1]

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Compound of Interest

Compound Name: 18-Methylmestranol

CAS No.: 14009-70-2

Cat. No.: B195234

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Executive Summary

This guide provides a head-to-head technical analysis of Levonorgestrel (LNG) and its aromatic A-ring analogue, **18-Methylmestranol**.^[1] While Levonorgestrel is a widely utilized second-generation progestin, **18-Methylmestranol** serves primarily as a high-potency estrogenic reference standard and a critical process impurity.^[1]

For drug development professionals, understanding the distinction is vital: Levonorgestrel represents the therapeutic "target" (Progestogen), while **18-Methylmestranol** represents the "off-target" estrogenic liability or specific research probe within the 13-ethylgonane scaffold.^[1] This guide compares their physicochemical properties, receptor pharmacology, and experimental detection protocols.^[1]

Chemical Architecture & Physicochemical Properties[1]

Both compounds share the 13-ethylgonane nucleus, a structural modification that generally confers higher potency compared to the 13-methylestrane series (e.g.,

Norethisterone/Mestranol).[1]

Feature	Levonorgestrel (LNG)	18-Methylmestranol
CAS Registry	797-63-7	14009-70-2
Chemical Name	13-ethyl-17-ethynyl-17-hydroxy-4-gonen-3-one	13-ethyl-3-methoxy-17-ethynyl-1,3,5(10)-gonatrien-17-ol
Drug Class	Progestin (Synthetic)	Estrogen (Prodrug/Impurity)
Core Scaffold	19-Nor-13-ethylsteroid (Gonane)	19-Nor-13-ethylsteroid (Gonane)
A-Ring Structure	-3-ketone (Conjugated enone)	Aromatic (Phenolic ether)
C3 Substituent	Ketone (=O)	Methoxy (-OCH ₃)
Molecular Weight	312.45 g/mol	324.46 g/mol
Lipophilicity (LogP)	~3.8	~4.5 (Estimated)
Solubility	DMSO, Chloroform, Methanol	DMSO, Chloroform, Ethyl Acetate

Structural Significance[1]

- **Levonorgestrel:** The -3-ketone system is essential for high-affinity binding to the Progesterone Receptor (PR).[1] The 13-ethyl group enhances binding affinity and metabolic stability compared to Norethisterone.[1]
- **18-Methylmestranol:** The aromatic A-ring with a C3-methoxy group prevents PR binding.[1] Instead, it functions as a prodrug.[1] Metabolic O-demethylation yields 13-Ethyl-Ethinylestradiol (18-homo-EE), a potent estrogen.[1]

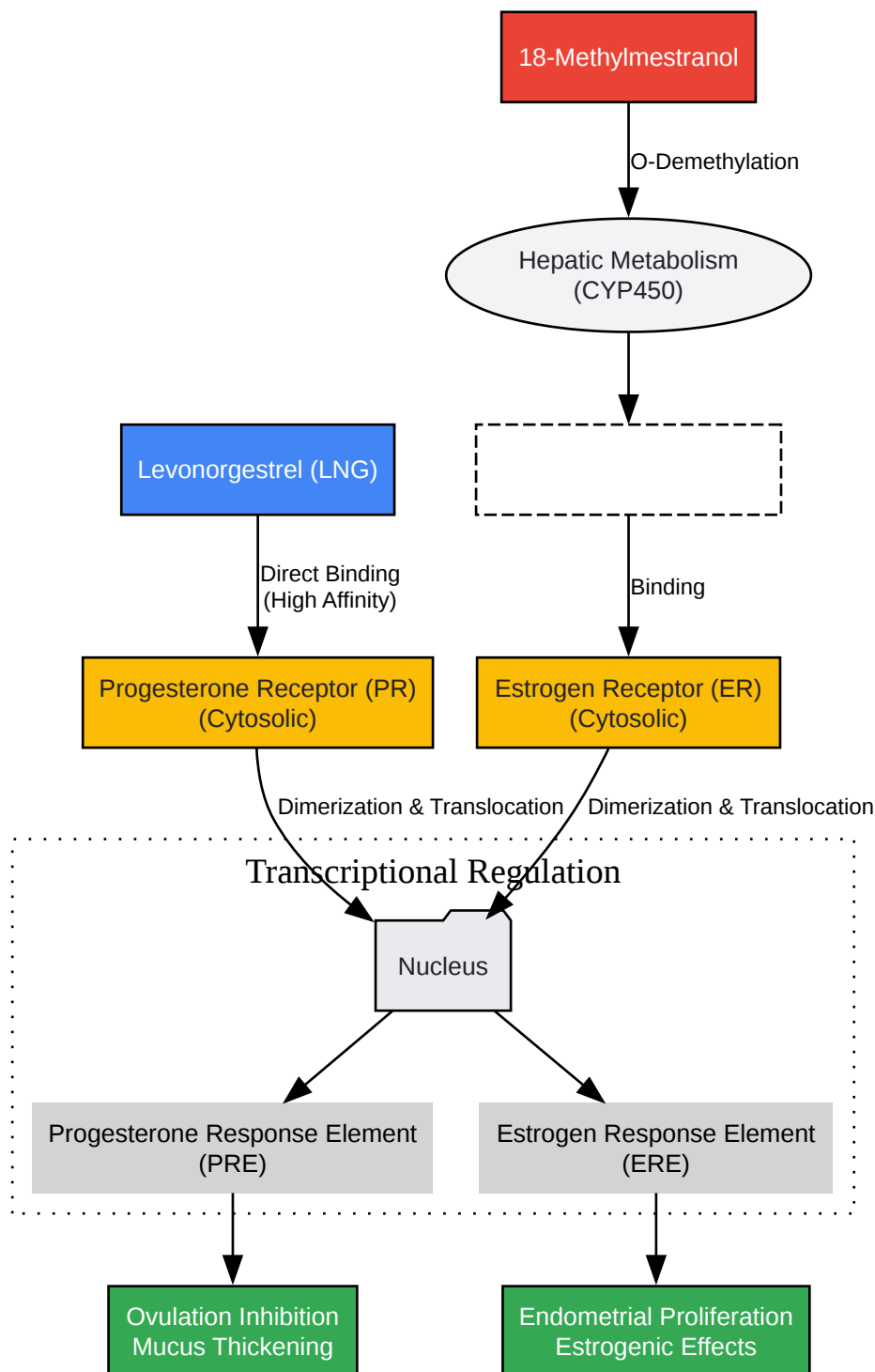
Pharmacodynamics & Mechanism of Action[1]

The divergence in performance stems from their receptor selectivity profiles.[1] Levonorgestrel acts as a potent PR agonist, while **18-Methylmestranol** (upon activation) targets the Estrogen

Receptor (ER).[1]

Signaling Pathway Visualization

The following diagram illustrates the distinct activation pathways and nuclear translocation mechanisms for both compounds.



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Caption: Divergent signaling: LNG directly activates PR, while **18-Methylmestranol** requires metabolic activation to target ER.[1]

Comparative Receptor Profile

Receptor	Levonorgestrel (LNG)	18-Methylmestranol (as metabolite)
Progesterone (PR)	Agonist (High Potency)	Inactive
Estrogen (ER)	Negligible (Direct)	Agonist (High Potency)
Androgen (AR)	Partial Agonist (Moderate)	Inactive
Glucocorticoid (GR)	Minimal	Inactive
Mineralocorticoid (MR)	Antagonist (Weak)	Inactive

Key Insight: In "head-to-head" performance, LNG is the functional contraceptive agent.[1] **18-Methylmestranol** is often screened as an impurity because its presence introduces unintended estrogenic activity, which can alter the safety profile (e.g., thromboembolic risk) of a pure progestin formulation.[1]

Experimental Protocols

For researchers, distinguishing these compounds and quantifying **18-Methylmestranol** as an impurity is critical.[1]

Protocol A: High-Performance Liquid Chromatography (HPLC) Separation

This protocol is designed to separate the aromatic impurity (**18-Methylmestranol**) from the active pharmaceutical ingredient (Levonorgestrel).[1]

Objective: Quantify **18-Methylmestranol** impurity levels in LNG bulk powder. Causality: The aromatic A-ring of **18-Methylmestranol** significantly alters its UV absorption and retention time compared to the enone system of LNG.[1]

- Column Selection: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 μ m).[1]
 - Reasoning: The 13-ethyl group makes both compounds lipophilic, but the methoxy group on **18-Methylmestranol** increases retention on non-polar stationary phases.[1]
- Mobile Phase:
 - Solvent A: Water (HPLC Grade).[1]
 - Solvent B: Acetonitrile.[1]
 - Gradient: Isocratic 40:60 (A:B) or Gradient 50% B to 90% B over 20 mins.
- Detection:
 - LNG: 240 nm (Max absorption for -3-ketone).[1]
 - **18-Methylmestranol**: 280 nm (Max absorption for aromatic phenol ether).[1]
 - Self-Validating Step: Run a dual-wavelength scan.[1] If a peak appears at 280 nm but has low absorbance at 240 nm, it confirms the presence of the aromatic impurity.[1]
- Sample Prep: Dissolve 10 mg sample in 10 mL Acetonitrile. Filter through 0.45 μ m PTFE filter.[1]

Protocol B: In Vitro Bioassay for Estrogenic Contamination

If chemical analysis is inconclusive, a biological assay can detect trace estrogenic activity attributed to **18-Methylmestranol**.[1]

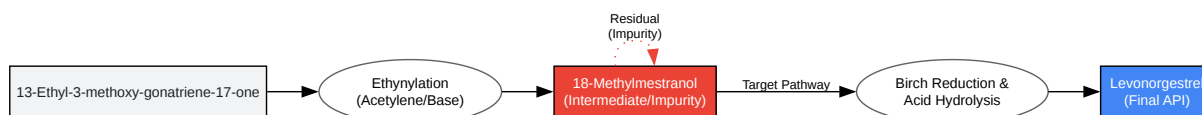
Objective: Assess functional estrogenic activity. System: MCF-7 Human Breast Cancer Cells (ER-positive).[1]

- Cell Culture: Maintain MCF-7 cells in DMEM + 10% Fetal Bovine Serum (FBS).

- Starvation: 24 hours prior to assay, switch to Phenol Red-free DMEM + Charcoal-Stripped FBS.
 - Reasoning: Phenol red mimics estrogen; charcoal stripping removes endogenous hormones.[1]
- Treatment:
 - Control: Vehicle (DMSO).[1]
 - Test A: Levonorgestrel (10 nM - 1 μM).[1]
 - Test B: **18-Methylmestranol** (0.1 nM - 100 nM).[1]
 - Test C: LNG sample spiked with unknown impurity.[1]
- Endpoint: Cell Proliferation Assay (MTT or BrdU) after 72 hours.
- Validation:
 - Pure LNG should show minimal proliferation (or inhibition).[1]
 - **18-Methylmestranol** should induce robust proliferation (similar to Estradiol).[1]
 - Threshold: >20% increase over control indicates significant estrogenic contamination.[1]

Synthesis & Impurity Logic

Understanding the origin of **18-Methylmestranol** aids in process control.[1] It typically arises during the synthesis of Levonorgestrel if the reduction of the aromatic A-ring (Birch reduction) is incomplete or if the intermediate is methylated incorrectly.[1]



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Caption: **18-Methylmestranol** is a key intermediate.[1] Failure to fully reduce/hydrolyze it results in impurity carryover.[1]

References

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